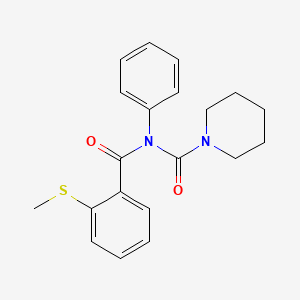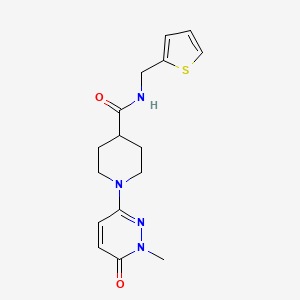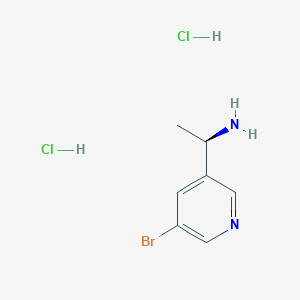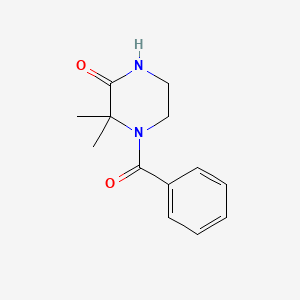
2-(biphenyl-3-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(biphenyl-3-yl)-N-phenylacetamide, also known as BPAPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BPAPA is a member of the amide class of compounds, which are known for their diverse range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-(biphenyl-3-yl)-N-phenylacetamide has been studied for its potential use in a variety of scientific research applications. One area of research has focused on 2-(biphenyl-3-yl)-N-phenylacetamide's ability to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are of interest in the treatment of Alzheimer's disease, as decreased levels of acetylcholine are associated with cognitive decline.
Another area of research has focused on 2-(biphenyl-3-yl)-N-phenylacetamide's potential as a fluorescent probe for the detection of metal ions. 2-(biphenyl-3-yl)-N-phenylacetamide has been shown to selectively bind to copper ions, making it a potential tool for the detection of copper in biological samples.
Wirkmechanismus
The mechanism of action of 2-(biphenyl-3-yl)-N-phenylacetamide is not fully understood. However, studies have suggested that 2-(biphenyl-3-yl)-N-phenylacetamide interacts with the active site of AChE, preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects
2-(biphenyl-3-yl)-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity as an AChE inhibitor, 2-(biphenyl-3-yl)-N-phenylacetamide has been shown to have antioxidant properties and to inhibit the activity of the enzyme butyrylcholinesterase (BChE), which is involved in the breakdown of the neurotransmitter butyrylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(biphenyl-3-yl)-N-phenylacetamide is its ability to selectively bind to copper ions, making it a potential tool for the detection of copper in biological samples. Additionally, 2-(biphenyl-3-yl)-N-phenylacetamide's activity as an AChE inhibitor makes it of interest in the treatment of Alzheimer's disease.
One limitation of 2-(biphenyl-3-yl)-N-phenylacetamide is its relatively low yield during synthesis. Additionally, the mechanism of action of 2-(biphenyl-3-yl)-N-phenylacetamide is not fully understood, which may limit its potential use in certain research applications.
Zukünftige Richtungen
For research on 2-(biphenyl-3-yl)-N-phenylacetamide could include further studies on its potential as a fluorescent probe for the detection of metal ions, as well as investigations into its activity as an AChE inhibitor and its potential use in the treatment of Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of 2-(biphenyl-3-yl)-N-phenylacetamide and its potential use in other areas of scientific research.
Synthesemethoden
2-(biphenyl-3-yl)-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of 3-bromobiphenyl with N-phenylacetamide in the presence of a palladium catalyst. Other methods include the reaction of 3-iodobiphenyl with N-phenylacetamide and the reaction of 3-chlorobiphenyl with N-phenylacetamide in the presence of a copper catalyst. The yield of 2-(biphenyl-3-yl)-N-phenylacetamide can vary depending on the synthesis method used.
Eigenschaften
IUPAC Name |
N-phenyl-2-(3-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c22-20(21-19-12-5-2-6-13-19)15-16-8-7-11-18(14-16)17-9-3-1-4-10-17/h1-14H,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAMRZVUWSNOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-3-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2703116.png)






![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)
![4-[6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2703130.png)
![10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2703131.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)

